REACTION_CXSMILES
|
[C:1]1(=[N:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[S:9](=[O:13])(=[O:12])([OH:11])[OH:10]>>[S:9](=[O:11])(=[O:10])([OH:13])[OH:12].[S:9]([OH:13])([OH:12])(=[O:11])=[O:10].[C:1]1(=[O:10])[NH:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.C1(CCCCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |